

1-(3-Chlorophenyl)cyclopropanecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Chlorophenyl)cyclopropanecarboxylic acid

Cat. No.: B053586

[Get Quote](#)

An In-depth Technical Guide to **1-(3-Chlorophenyl)cyclopropanecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1-(3-Chlorophenyl)cyclopropanecarboxylic acid**. The information is intended to support research and development activities in the fields of medicinal chemistry, agrochemistry, and material science.

Core Chemical Properties

1-(3-Chlorophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative. Its core identifiers and physicochemical properties are summarized below.

Property	Value	Source(s)
IUPAC Name	1-(3-chlorophenyl)cyclopropane-1-carboxylic acid	[1] [2]
Synonyms	Chlorophenyl)cyclopropanecarboxylic acid; AKOS BBV-004387	[1] [3]
CAS Number	124276-34-2	[1] [4] [5]
Molecular Formula	C ₁₀ H ₉ ClO ₂	[1] [4] [5]
Molecular Weight	196.63 g/mol	[1] [5] [6]
Appearance	Off-white to light yellow solid	[1]
Boiling Point	350.3 ± 35.0 °C (Predicted)	[1]
Density	1.403 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	4.11 ± 0.20 (Predicted)	[1]
Storage	Sealed in dry, Room Temperature	[1] [3]

Spectroscopic and Analytical Data

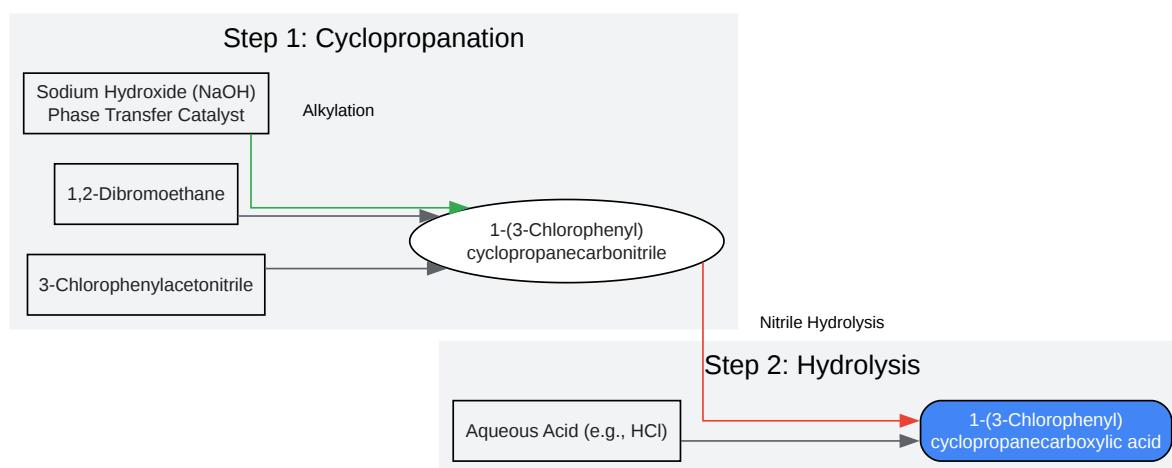
While specific spectra for **1-(3-Chlorophenyl)cyclopropanecarboxylic acid** are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of similar compounds and the constituent functional groups.

Infrared (IR) Spectroscopy: Carboxylic acids exhibit distinct IR absorption bands. Key expected peaks include:

- A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[\[7\]](#)
- A strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. The exact position can depend on whether the acid exists as a hydrogen-bonded dimer (around 1710 cm⁻¹) or

a monomer (around 1760 cm^{-1}).^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:


- ^1H NMR: The acidic proton of the carboxyl group is typically observed as a broad singlet far downfield, often around 12δ .^[7] The protons on the cyclopropane ring and the aromatic ring would appear in their characteristic regions.
- ^{13}C NMR: The carboxyl carbon atom typically resonates in the range of 165 to 185δ .^[7]

Synthesis Protocols

A common and effective method for the synthesis of substituted cyclopropanecarboxylic acids involves the reaction of a substituted phenylacetonitrile with 1,2-dihaloethane. The following is a generalized experimental protocol for the synthesis of **1-(3-Chlorophenyl)cyclopropanecarboxylic acid**.

Proposed Synthesis of **1-(3-Chlorophenyl)cyclopropanecarboxylic Acid**

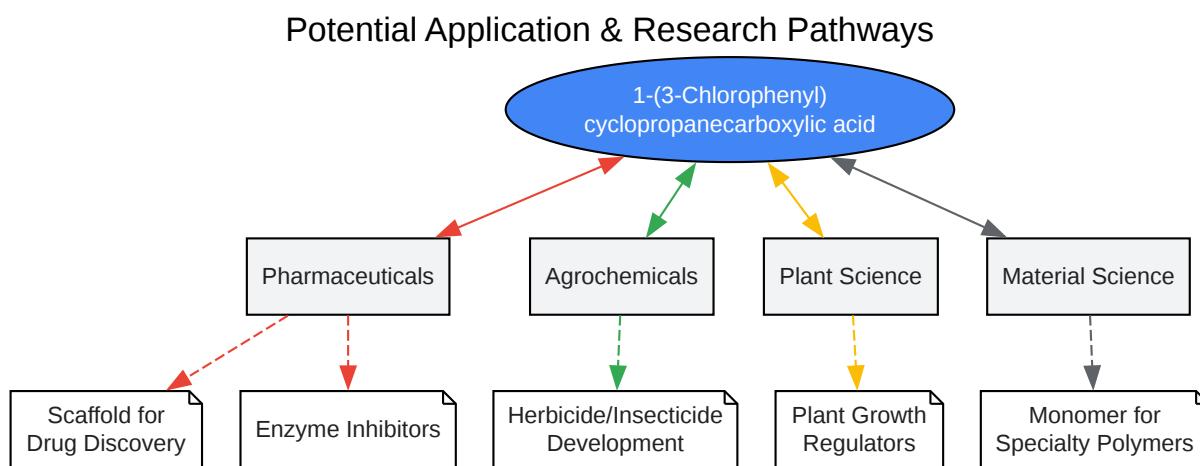
Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A proposed two-step synthesis workflow for **1-(3-Chlorophenyl)cyclopropanecarboxylic acid**.

Methodology:

- Cyclopropanation: 3-Chlorophenylacetonitrile is reacted with 1,2-dibromoethane in the presence of a strong base, such as sodium hydroxide, and a phase-transfer catalyst (e.g., a quaternary ammonium salt). The base deprotonates the carbon alpha to the nitrile group, creating a nucleophile that attacks one of the carbons in 1,2-dibromoethane. A subsequent intramolecular cyclization reaction forms the cyclopropane ring, yielding 1-(3-chlorophenyl)cyclopropanecarbonitrile.
- Hydrolysis: The resulting nitrile intermediate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the nitrile in a strong acidic or basic aqueous solution. Acid-catalyzed hydrolysis, for example with hydrochloric or sulfuric acid, will protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water, eventually leading to the formation of the carboxylic acid and ammonium salt after workup.


Biological Activity and Applications

Cyclopropane derivatives are present in numerous biologically active compounds and are recognized for their unique conformational properties which can enhance binding to biological targets.^[8] While specific biological data for **1-(3-Chlorophenyl)cyclopropanecarboxylic acid** is limited in public literature, its structural motifs suggest potential applications in several areas of research and development.

- Pharmaceutical Intermediates: The core structure is valuable in medicinal chemistry. Cyclopropanecarboxylic acid derivatives are used in the synthesis of various therapeutic agents, where the cyclopropane ring acts as a rigid scaffold or a bioisostere for other chemical groups.^[9]
- Agrochemicals: Compounds containing a cyclopropane ring are known to exhibit insecticidal, herbicidal, and fungicidal properties.^[8] This compound could serve as a building block for novel pesticides or herbicides.

- Plant Science: Certain cyclopropane derivatives, particularly 1-aminocyclopropane-1-carboxylic acid (ACC), are deeply involved in the biosynthesis of ethylene, a key plant hormone.[10][11] Substituted analogs are investigated as potential regulators of plant growth and fruit ripening.[10][11]

Potential Research and Application Pathways

[Click to download full resolution via product page](#)

Caption: Logical diagram illustrating the potential research applications of this molecule.

Safety and Handling

Based on available Safety Data Sheets (SDS), **1-(3-Chlorophenyl)cyclopropanecarboxylic acid** is classified as hazardous.[12] Users should consult the full SDS before handling.

GHS Hazard Statements:[12]

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:[12]

- Prevention: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[12]
- Response: If swallowed, get medical help. If on skin, wash with plenty of water. If inhaled, remove person to fresh air. If in eyes, rinse cautiously with water for several minutes.[12]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[12]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-CHLOROPHENYL)CYCLOPROPANE CARBOXYLIC ACID CAS#: 124276-34-2 [amp.chemicalbook.com]
- 2. PubChemLite - 1-(3-chlorophenyl)cyclopropanecarboxylic acid (C₁₀H₉ClO₂) [pubchemlite.lcsb.uni.lu]
- 3. 1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid - CAS:124276-34-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. BioOrganics [bioorganics.biz]
- 5. scbt.com [scbt.com]

- 6. 1-(3-Chlorophenyl)cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 10. ffhdj.com [ffhdj.com]
- 11. ffhdj.com [ffhdj.com]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [1-(3-Chlorophenyl)cyclopropanecarboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053586#1-3-chlorophenyl-cyclopropanecarboxylic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com